REACTION_SMILES
|
[Br:19][c:20]1[c:21]2[c:25]([cH:26][cH:27][cH:28]1)[CH2:24][NH:23][CH2:22]2.[CH3:1][O:2][C:3]([CH:4]1[N:5]([C:10](=[O:11])[O:12][C:13]([CH3:14])([CH3:15])[CH3:16])[CH2:6][CH:7]([OH:9])[CH2:8]1)=[O:17].[CH:29]([N:30]([CH2:31][CH3:32])[CH:33]([CH3:34])[CH3:35])([CH3:36])[CH3:37].[ClH:18].[O:38]=[CH:39][N:40]([CH3:41])[CH3:42]>>[CH3:1][O:2][C:3]([CH:4]1[N:5]([C:10](=[O:11])[O:12][C:13]([CH3:14])([CH3:15])[CH3:16])[CH2:6][CH:7]([O:9][C:39]([N:23]2[CH2:22][c:21]3[c:20]([Br:19])[cH:28][cH:27][cH:26][c:25]3[CH2:24]2)=[O:38])[CH2:8]1)=[O:17]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Brc1cccc2c1CNC2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CC(O)CN1C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
COC(=O)C1CC(OC(=O)N2Cc3cccc(Br)c3C2)CN1C(=O)OC(C)(C)C
|
Type
|
product
|
Smiles
|
COC(=O)C1CC(OC(=O)N2Cc3cccc(Br)c3C2)CN1C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |